N-(2-ADAMANTYL)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-ISOXAZOLECARBOXAMIDE
Overview
Description
N-(2-ADAMANTYL)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-ISOXAZOLECARBOXAMIDE is a synthetic organic compound that features a unique combination of adamantyl, pyrazolyl, and isoxazolecarboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ADAMANTYL)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the Adamantyl Group: The adamantyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Pyrazole Ring: This can be synthesized through the reaction of a hydrazine with a 1,3-diketone.
Amide Bond Formation: The final step involves coupling the isoxazolecarboxylic acid with the pyrazole derivative using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-ADAMANTYL)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-ADAMANTYL)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-ISOXAZOLECARBOXAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ADAMANTYL)-3-(1H-PYRAZOL-4-YL)-5-ISOXAZOLECARBOXAMIDE
- N-(2-ADAMANTYL)-3-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-5-ISOXAZOLECARBOXAMIDE
Uniqueness
N-(2-ADAMANTYL)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-ISOXAZOLECARBOXAMIDE is unique due to the specific positioning of the dimethyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different interactions with molecular targets and distinct properties compared to similar compounds.
Properties
IUPAC Name |
N-(2-adamantyl)-3-(1,5-dimethylpyrazol-4-yl)-1,2-oxazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-10-15(9-20-23(10)2)16-8-17(25-22-16)19(24)21-18-13-4-11-3-12(6-13)7-14(18)5-11/h8-9,11-14,18H,3-7H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAOFWREILTVKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=NOC(=C2)C(=O)NC3C4CC5CC(C4)CC3C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901125848 | |
Record name | 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-N-tricyclo[3.3.1.13,7]dec-2-yl-5-isoxazolecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901125848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006349-17-2 | |
Record name | 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-N-tricyclo[3.3.1.13,7]dec-2-yl-5-isoxazolecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1006349-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-N-tricyclo[3.3.1.13,7]dec-2-yl-5-isoxazolecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901125848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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